![molecular formula C19H16Cl2N2O3S B12162938 (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step usually involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Substitution Reactions:
Imination: The final step involves the formation of the imine bond, typically through the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, studies have shown that modifications in the thiazolidinone structure can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
A study conducted by Özyazıcı et al. demonstrated that thiazolidinone derivatives, including those similar to (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, exhibited promising results against multiple microbial pathogens. The research highlighted the importance of substituent variations on the thiazolidinone ring in modulating antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Thiazolidinones are known to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that this compound can effectively reduce cell viability in several cancer cell lines, including breast and colon cancer cells.
A notable case study involved the testing of related thiazolidinone compounds where structural modifications led to enhanced cytotoxicity against cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways that promote cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. The presence of electron-withdrawing groups (like dichlorophenyl) and electron-donating groups (such as methoxy and ethoxy substituents) significantly influences the compound's reactivity and biological properties.
Substituent | Effect on Activity |
---|---|
3,5-Dichlorophenyl | Enhances antimicrobial activity |
4-Ethoxy group | Increases solubility and bioavailability |
3-Methoxy group | Modulates cytotoxicity |
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The imine and thiazolidinone moieties are crucial for binding to enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one stands out due to its dual substitution on the benzylidene ring, which enhances its biological activity and specificity. The presence of both ethoxy and methoxy groups provides a unique electronic environment that can influence its reactivity and interactions with biological targets.
Biological Activity
The compound (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This article synthesizes existing research findings and data on its biological activity, focusing on its potential therapeutic applications.
1. Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. For instance, studies indicate that modifications in the thiazolidin-4-one structure can enhance cytotoxicity against various cancer cell lines:
- Mechanism : Compounds induce apoptosis through intrinsic and extrinsic pathways. For example, derivatives have been shown to inhibit cell proliferation in HeLa and other tumor cell lines with IC50 values indicating potent activity .
- Case Study : A recent synthesis of thiazolidin-4-one derivatives revealed that certain compounds exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting their potential as effective anticancer agents .
2. Antidiabetic Activity
Thiazolidin-4-ones are recognized for their role in managing diabetes:
- Mechanism : These compounds enhance glucose uptake in insulin-resistant models and modulate metabolic parameters such as hyperglycemia and hyperlipidemia .
- Research Findings : In high-carbohydrate diet-induced insulin-resistant mice, specific thiazolidin-4-one derivatives improved glucose tolerance and reduced adiposity, indicating their potential as insulin sensitizers .
3. Antioxidant Activity
The antioxidant properties of thiazolidin-4-one derivatives are well-documented:
- Evaluation Methods : Various assays such as DPPH and TBARS have been utilized to assess antioxidant capacity. Certain derivatives were found to significantly reduce lipid peroxidation .
- Results : Compounds with specific substitutions showed enhanced antioxidant activity compared to controls, suggesting structural modifications can optimize efficacy .
4. Antimicrobial Activity
Thiazolidin-4-ones exhibit broad-spectrum antimicrobial effects:
- Mechanism : These compounds disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.
- Findings : Research has demonstrated that certain thiazolidinones possess potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
Data Summary
Biological Activity | Mechanism/Effect | Notable Findings |
---|---|---|
Anticancer | Induces apoptosis | IC50 values lower than irinotecan |
Antidiabetic | Enhances glucose uptake | Reduces hyperglycemia in diabetic models |
Antioxidant | Scavenges free radicals | Significant reduction in lipid peroxidation |
Antimicrobial | Disrupts bacterial cell function | Effective against various bacterial strains |
Properties
Molecular Formula |
C19H16Cl2N2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-3-26-15-5-4-11(6-16(15)25-2)7-17-18(24)23-19(27-17)22-14-9-12(20)8-13(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-7- |
InChI Key |
YBKMWKARSBWEPN-IDUWFGFVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC |
Origin of Product |
United States |
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